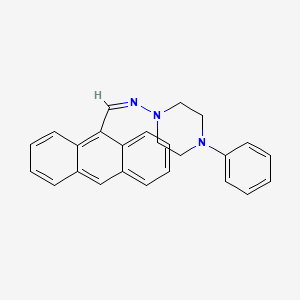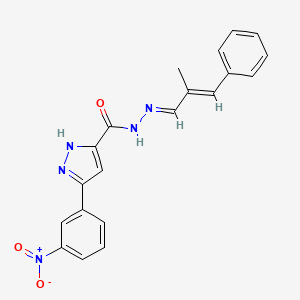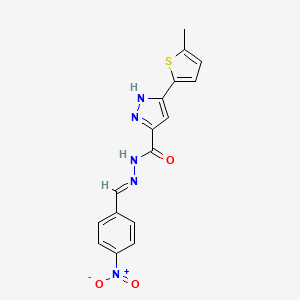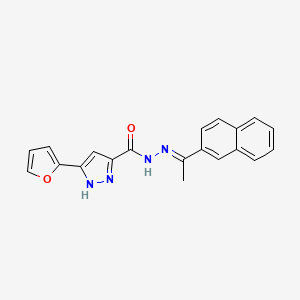![molecular formula C18H18N4O2S B11665324 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an ethoxyphenylmethylidene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 4-ethoxybenzaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce primary or secondary amines.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets in cells. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function. Additionally, the imine group can react with nucleophiles in the cell, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)-hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (3-bromo-benzylidene)-hydrazide
- 4-[2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetylamino]-benzenesulfonic acid
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
Molecular Formula |
C18H18N4O2S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H18N4O2S/c1-2-24-14-9-7-13(8-10-14)11-19-22-17(23)12-25-18-20-15-5-3-4-6-16(15)21-18/h3-11H,2,12H2,1H3,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
XWTOIJJFZJCDAT-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-anilino-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11665242.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11665245.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11665254.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11665257.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)

![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)


![N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)](/img/structure/B11665299.png)
![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

